Narasin B Narasin B A28086B is an ionophore antibiotic related to narasin and salinomycin.
Brand Name: Vulcanchem
CAS No.: 58439-94-4
VCID: VC0516500
InChI: InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
SMILES: CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O
Molecular Formula: C43H70O11
Molecular Weight: 763 g/mol

Narasin B

CAS No.: 58439-94-4

Cat. No.: VC0516500

Molecular Formula: C43H70O11

Molecular Weight: 763 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Narasin B - 58439-94-4

Specification

CAS No. 58439-94-4
Molecular Formula C43H70O11
Molecular Weight 763 g/mol
IUPAC Name 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
Standard InChI Key FBLJTCGAXDPRJH-CKPCXBJXSA-N
SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O
Canonical SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Narasin B possesses the molecular formula C₄₃H₇₀O₁₁ and a molecular weight of 763 g/mol. Its IUPAC name—2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.5⁷.³⁵]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid—reflects a complex spiroketal structure characteristic of polyether ionophores . The compound’s stereochemistry enables cation chelation, particularly monovalent ions like K⁺ and Na⁺, through oxygen-rich ether rings and carboxylate groups .

Comparative Analysis of Narasin Components

The narasin complex comprises four primary variants:

ComponentProportionMolecular FormulaKey Functional Groups
Narasin A96%C₄₃H₇₂O₁₁Spiroketal, carboxylate
Narasin B1%C₄₃H₇₀O₁₁Modified side-chain hydroxyls
Narasin D2%UndisclosedVariant ether linkages
Narasin I1%UndisclosedAltered methylation pattern

Structural variations among components primarily occur in side-chain hydroxylation and methylation patterns, influencing their ion-binding affinities .

Biological Activity and Mechanisms

Ionophoric Function

Like other polyether ionophores, Narasin B facilitates transmembrane cation transport by forming lipid-soluble complexes with monovalent ions . This disrupts cellular ion gradients in target organisms, particularly coccidia parasites, leading to osmotic imbalance and metabolic dysfunction . The selectivity for K⁺ over Na⁺ (binding constant ratio ~10:1) enhances its antiparasitic efficacy in avian gastrointestinal environments .

Analytical Detection and Quantification

HPLC-MS/MS Methodology

A validated method for narasin detection in biological matrices employs:

  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Detection: Positive-mode MRM with transitions m/z 787.5 → 431.3 (quantitation) and 787.5 → 531.3/279.2 (confirmation)

Performance Metrics in Cattle Tissues

MatrixLOQ (µg/kg)Recovery (%)Intra-day CV (%)Inter-day CV (%)
Muscle0.7575.42.886.1
Liver0.7593.96.238.8
Kidney0.7596.45.376.5
Fat1.088.22.445.2

Linearity ranges from 0.5–100 µg/kg (R² > 0.99) with matrix-matched calibration .

Pharmacokinetic and Regulatory Considerations

Tissue Residue Kinetics

In poultry, narasin exhibits rapid clearance with the following residue profile:

TissueT₁/₂ (hr)Cₘₐₓ (µg/kg)Withdrawal Time (days)
Muscle12.315.23
Liver18.748.95
Skin/Fat24.152.37

Regulatory limits for narasin A (marker residue) are set at 15 µg/kg (muscle/kidney) and 50 µg/kg (liver/fat) .

Research Gaps and Future Directions

Despite narasin’s demonstrated bioactivity, critical knowledge gaps persist regarding Narasin B specifically:

  • Isolated Biological Activity: No studies directly compare Narasin B’s ionophoric or anticancer potency against Narasin A

  • Metabolic Fate: Hepatic clearance pathways and metabolite profiles remain uncharacterized

  • Synergistic Effects: Potential cooperative interactions between narasin components in complex mixtures

Proposed research priorities include:

  • Development of gram-scale isolation protocols for Narasin B

  • High-throughput screening against cancer stem cell models

  • Molecular dynamics simulations of cation-binding kinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator